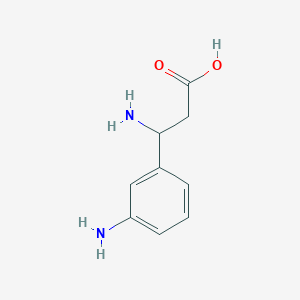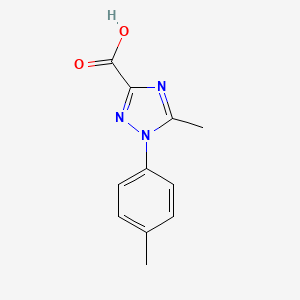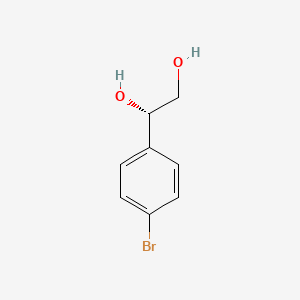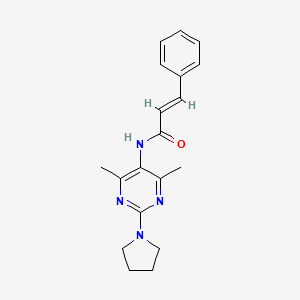
3-Amino-3-(3-amino-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-3-(3-amino-phenyl)-propionic acid” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It appears as a solid at 20°C .
Molecular Structure Analysis
The molecular structure of “3-Amino-3-(3-amino-phenyl)-propionic acid” consists of a propionic acid backbone with an amino group and a phenyl group attached to the third carbon .Physical And Chemical Properties Analysis
“3-Amino-3-(3-amino-phenyl)-propionic acid” is a solid at 20°C . The compound has a melting point of 223 °C (dec.) .Aplicaciones Científicas De Investigación
Vibrational and Electronic Structure Analysis
3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and β-amino acid, has been studied for its vibrational and electronic structure using Density Functional Theory (DFT) and spectroscopic methods. This research aids in understanding the intra- and intermolecular hydrogen bonding and electronic charge delocalization, contributing to the field of molecular electronics and materials science (L. Pallavi & J. Tonannavar, 2020).
Metal-Organic Frameworks (MOFs) Construction
Modified aromatic amino acids, including 2-amino-3-(4-aminophenyl)-propionic acid, have been utilized as ligands in the construction of novel Metal-Organic Frameworks (MOFs). These MOFs, developed from amino acid derivatives, exhibit unique chiral properties, making them potential materials for non-linear optical (NLO) applications and other technological advancements (Yu Xie et al., 2007).
Enhancement of Material Properties
3-(4-Hydroxyphenyl)propanoic acid, or phloretic acid, a derivative closely related to the target molecule, has been explored as a renewable building block for materials science. Its use in the synthesis of benzoxazine monomers for polymer production demonstrates the potential of amino acid derivatives in enhancing the thermal and thermo-mechanical properties of materials, offering sustainable alternatives to traditional petrochemical sources (Acerina Trejo-Machin et al., 2017).
Spectroscopic Profiling for Molecular Docking
The spectroscopic profiling of 3-amino-3-(2-nitrophenyl) propionic acid has been leveraged to understand its molecular structure and properties better. Such analyses facilitate the exploration of this compound's biological applications, including its potential for molecular docking studies that explore its interaction with various proteins, thus contributing to the fields of drug discovery and biochemistry (Christina Susan Abraham et al., 2018).
Microbial Propionic Acid Production
In a broader context related to propionic acid derivatives, research on microbial production pathways offers insights into sustainable and economically viable production methods. Such studies underscore the importance of metabolic engineering and biotechnological approaches in creating value-added chemicals from renewable resources, highlighting the versatility and applicability of amino acid derivatives in industrial biotechnology (R. A. Gonzalez-Garcia et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-3-(3-aminophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,10-11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQINCXCDEGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-amino-phenyl)-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)

![3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B2769288.png)

![1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2769291.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2769293.png)
![4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2769295.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2769296.png)
